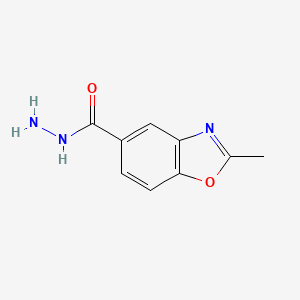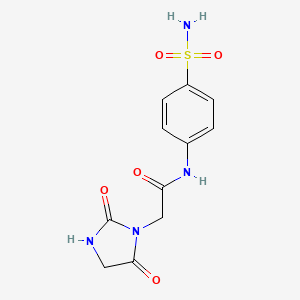
5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide typically involves the following steps:
Formation of 5-Benzoxazolecarboxylic Acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazide Formation: The final step involves the reaction of 5-Benzoxazolecarboxylic acid, 2-methyl- with hydrazine hydrate under reflux conditions to form the hydrazide derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydrazide group can undergo oxidation to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation Products: Azides, nitroso compounds, or other oxidized derivatives.
Reduction Products: Amines or other reduced forms of the hydrazide.
Substitution Products: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide involves its interaction with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins are common targets, where the compound can inhibit or modify their function.
Pathways Involved: The compound can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
5-Benzoxazolecarboxylic Acid, 2-Methyl-, Ethyl Ester: Similar structure but with an ethyl ester group instead of a hydrazide.
Benzoxazole Derivatives: Various derivatives with different substituents on the benzoxazole ring, each with unique properties and applications.
Uniqueness: 5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-methyl-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-7-4-6(9(13)12-10)2-3-8(7)14-5/h2-4H,10H2,1H3,(H,12,13) |
InChI Key |
ABTRHUHMBSQYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12126284.png)


![4-fluoro-2-methyl-N-[3-(phenylamino)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12126300.png)
![Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]-](/img/structure/B12126307.png)
![2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126310.png)
![6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126317.png)
![3-[(3,5-Dimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B12126324.png)
![3-hydroxy-N-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12126330.png)

![2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B12126366.png)
![6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12126371.png)
